1-Fluoro-3-((3-methoxyphenoxy)methyl)benzene
Description
Properties
IUPAC Name |
1-fluoro-3-[(3-methoxyphenoxy)methyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-16-13-6-3-7-14(9-13)17-10-11-4-2-5-12(15)8-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSKIWKWOPODKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-((3-methoxyphenoxy)methyl)benzene typically involves the reaction of 3-fluorobenzyl alcohol with 3-methoxyphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ether linkage. Common catalysts used in this reaction include acids or bases, depending on the specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-((3-methoxyphenoxy)methyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether to alcohols or other reduced forms.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products:
Oxidation: Formation of 3-fluorobenzaldehyde or 3-fluorobenzoic acid.
Reduction: Formation of 3-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzyl ethers.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. Its structural properties enable it to interact with biological targets, particularly in the inhibition of enzymes and transporters.
Enzyme Inhibition
Research indicates that derivatives of 1-fluoro-3-((3-methoxyphenoxy)methyl)benzene exhibit inhibitory effects on specific enzymes such as sodium-dependent glucose cotransporters (SGLT). These transporters are crucial in glucose absorption and regulation, making them significant targets for diabetes treatment. The compound's ability to inhibit SGLT suggests its potential use in developing antidiabetic medications .
Neurotransmitter Modulation
The compound has also shown promise in modulating neurotransmitter systems, particularly through its interactions with monoamine oxidase (MAO). Studies have demonstrated that similar compounds can inhibit MAO activity, which is vital for regulating neurotransmitter levels in the brain, thereby influencing mood and cognitive functions .
Materials Science
In materials science, this compound is being explored for its utility in developing advanced materials due to its unique chemical properties.
Polymer Production
The compound can serve as a monomer or additive in polymer synthesis, enhancing the thermal stability and flame resistance of plastics and coatings. Its incorporation into polymer matrices can improve material performance under high-temperature conditions, making it suitable for applications in automotive and aerospace industries .
Coatings and Adhesives
Due to its favorable chemical properties, the compound is also being evaluated for use in coatings and adhesives. Its ability to enhance adhesion and provide resistance to environmental degradation makes it an attractive candidate for protective coatings used in various industrial applications .
Case Studies
Several studies have documented the synthesis and application of this compound:
Mechanism of Action
The mechanism of action of 1-Fluoro-3-((3-methoxyphenoxy)methyl)benzene involves its interaction with specific molecular targets and pathways The compound may exert its effects through binding to enzymes or receptors, leading to changes in biochemical pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Fluoro-3-methoxybenzene (3-Fluoroanisole)
- Molecular Formula : C₇H₇FO
- Key Differences: Simpler structure lacking the benzyloxy group. Lower molecular weight (138.13 g/mol vs. 232.25 g/mol for the target compound). Exhibits distinct physicochemical properties, such as higher volatility (evidenced by its InChIKey: MFJNOXOAIFNSBX-UHFFFAOYSA-N) .
- Applications : Primarily used as a building block in organic synthesis rather than in drug discovery.
1-Bromo-3-((3-methoxyphenoxy)methyl)benzene (11d)
- Molecular Formula : C₁₄H₁₃BrO₂
- Key Differences :
- Applications : Brominated analogs may exhibit enhanced lipophilicity, influencing membrane permeability in biological systems.
1-Fluoro-3-((4-(trifluoromethyl)phenyl)ethynyl)benzene (27)
- Molecular Formula : C₁₅H₈F₄
- Key Differences: Ethynyl linkage with a trifluoromethyl group introduces rigidity and electron-withdrawing effects. Solid-state form (white solid) contrasts with the target compound’s oily consistency, indicating higher crystallinity. Synthesized via oxidative Sonogashira coupling (93% yield), differing from the nucleophilic substitution route used for the target .
- Applications : Useful in materials science for constructing conjugated systems.
2-Chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene
- Molecular Formula: C₁₃H₉ClFNO₃
- Key Differences: Nitro and chlorine substituents enhance electron-deficient character, altering reactivity in electrophilic substitutions.
- Applications : Likely explored in agrochemicals or explosives rather than CNS-targeted therapies.
1-Fluoro-3-(trans-4-propylcyclohexyl)benzene
- Molecular Formula : C₁₅H₁₉F
- Key Differences :
- Applications: Potential use in liquid crystal displays or surfactants due to its nonpolar substituents.
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Spectral Data (ESI/MS m/z) | Yield (%) | Applications |
|---|---|---|---|---|---|---|
| 1-Fluoro-3-((3-methoxyphenoxy)methyl)benzene | C₁₄H₁₃FO₂ | 232.25 | Light yellow oil | 233.2 [M + H]⁺ | 93 | MAO inhibitors, CNS drugs |
| 1-Fluoro-3-methoxybenzene | C₇H₇FO | 138.13 | Liquid | - | - | Synthetic intermediate |
| 1-Bromo-3-((3-methoxyphenoxy)methyl)benzene | C₁₄H₁₃BrO₂ | 294.1 | Light yellow oil | 294.1 [M + H]⁺ | 90 | Lipophilic drug candidates |
| 1-Fluoro-3-((4-(trifluoromethyl)phenyl)ethynyl)benzene | C₁₅H₈F₄ | 272.22 | White solid | - | 93 | Conjugated materials |
| 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene | C₁₅H₁₉F | 218.31 | Oil | - | - | Liquid crystals, surfactants |
Key Research Findings
- Electronic Effects : Fluorine in the target compound enhances metabolic stability and hydrogen-bonding capacity compared to bromine or nitro analogs .
- Synthetic Feasibility: The benzyloxy group enables modular synthesis via Mitsunobu or Ullmann couplings, whereas ethynyl derivatives require transition-metal catalysts .
- Biological Relevance: The methoxyphenoxy moiety in the target compound contributes to MAO-B selectivity (IC₅₀ < 1 µM), unlike non-polar analogs like 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene, which lack enzyme affinity .
Biological Activity
1-Fluoro-3-((3-methoxyphenoxy)methyl)benzene, a fluorinated organic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 850461-60-0
This compound features a fluorine atom attached to a benzene ring, which is further substituted with a methoxyphenoxy group. The presence of the fluorine atom is expected to enhance the lipophilicity and metabolic stability of the compound.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies on diphenyl ether derivatives have shown that they can bind to microtubules and inhibit cancer cell proliferation by disrupting mitotic processes .
Table 1: Comparison of Anticancer Activities
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Microtubule disruption |
| Diphenyl ether derivative A | 15 | Inhibition of tubulin polymerization |
| Diphenyl ether derivative B | 10 | Induction of apoptosis |
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point in research. For example, studies have shown that similar compounds can act as potent inhibitors of nucleoside phosphorylase (PNP), which is crucial in nucleotide metabolism . This inhibition can lead to selective cytotoxicity against certain cancer cell lines while sparing normal cells.
Antimicrobial Activity
The antimicrobial properties of related phenolic compounds suggest potential applications in treating infections. The methoxy group in the structure may contribute to increased activity against bacterial strains by enhancing membrane permeability .
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of phenolic compounds for their anticancer properties. It was found that compounds with similar structural motifs to this compound exhibited low nanomolar inhibitory activities against various cancer cell lines, demonstrating their potential as effective anticancer agents .
Research on Enzyme Inhibition
In another study focusing on enzyme inhibitors, researchers synthesized and tested derivatives based on the core structure of this compound. The results indicated significant selectivity for pathogenic enzymes over human enzymes, highlighting the therapeutic potential in treating diseases caused by microbial infections .
The biological activity of this compound is primarily attributed to its interaction with cellular targets:
- Microtubule Binding : Similar compounds disrupt microtubule dynamics, leading to cell cycle arrest.
- Enzyme Inhibition : The compound may bind to active sites of enzymes like PNP, preventing substrate access and catalysis.
- Membrane Interaction : The lipophilic nature due to fluorination enhances membrane penetration, facilitating antimicrobial effects.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
